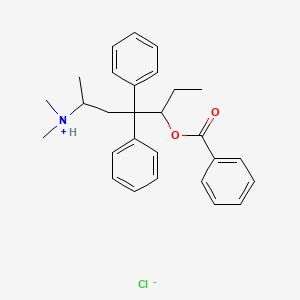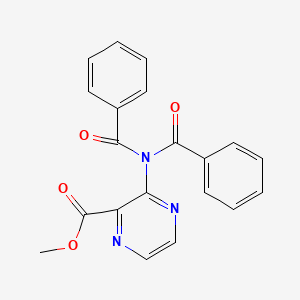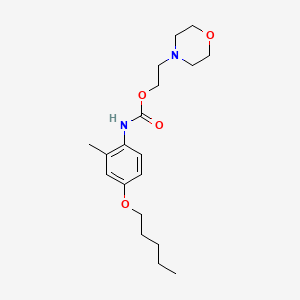
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is a quaternary ammonium compound with the molecular formula C44H58N2.2Br.1/2H2O This compound is known for its unique structure, which includes two 9-fluorenyl groups attached to a decamethylene chain via diethylammonium groups
Preparation Methods
The synthesis of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves several steps. One common method includes the reaction of 9-fluorenylmethyl chloride with diethylamine to form diethyl-(9-fluorenyl)methylamine. This intermediate is then reacted with decamethylene dibromide under specific conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Chemical Reactions Analysis
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis . This action is particularly effective against fungi and bacteria, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide (CTAB): Similar in its cationic nature and antimicrobial properties, but differs in its alkyl chain length and specific applications.
Dioctadecyldimethylammonium bromide (DODAB): Another quaternary ammonium compound with similar antimicrobial effects but different structural characteristics.
The uniqueness of this compound lies in its dual 9-fluorenyl groups, which enhance its stability and effectiveness as an antimicrobial agent .
Properties
CAS No. |
63957-46-0 |
|---|---|
Molecular Formula |
C44H58Br2N2 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
10-[diethyl(9H-fluoren-9-yl)azaniumyl]decyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |
InChI |
InChI=1S/C44H58N2.2BrH/c1-5-45(6-2,43-39-29-19-15-25-35(39)36-26-16-20-30-40(36)43)33-23-13-11-9-10-12-14-24-34-46(7-3,8-4)44-41-31-21-17-27-37(41)38-28-18-22-32-42(38)44;;/h15-22,25-32,43-44H,5-14,23-24,33-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
BNXDKTBMUIPKNM-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CCCCCCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)










![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


